molecular formula C15H12N4O2 B12563891 4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide CAS No. 190437-46-8

4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide

Cat. No.: B12563891
CAS No.: 190437-46-8
M. Wt: 280.28 g/mol
InChI Key: WXMMBXWEPRCMTC-UHFFFAOYSA-N
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Description

4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization to form the quinazoline core . The reaction conditions often involve the use of acetic anhydride under reflux, followed by treatment with ammonia solution to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .

Scientific Research Applications

4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its pyridin-3-ylmethyl group enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

190437-46-8

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

4-oxo-N-(pyridin-3-ylmethyl)-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C15H12N4O2/c20-14-11-5-1-2-6-12(11)18-13(19-14)15(21)17-9-10-4-3-7-16-8-10/h1-8H,9H2,(H,17,21)(H,18,19,20)

InChI Key

WXMMBXWEPRCMTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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